molecular formula C8H9ClN2O3 B1361748 ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 946061-21-8

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1361748
M. Wt: 216.62 g/mol
InChI Key: QEPOBLYUNYIKSX-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known by other names such as 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule is InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the retrieved sources, pyrazoles in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is 216.62 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has a topological polar surface area of 61.2 Ų .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : A study by Vysokova et al. (2017) demonstrated the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates, highlighting the utility of similar compounds in creating heterocyclic assemblies for further biological activity studies (Vysokova et al., 2017).

  • Microwave-Assisted Synthesis : Gu and Li (2013) reported on the microwave-assisted synthesis of ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, a process that underscores the efficiency and efficacy of using such compounds in organic synthesis (Gu & Li, 2013).

  • Photochromism in Pyrazole Derivatives : Yokoyama et al. (2004) explored the photochromic properties of ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, indicating its potential in material science, particularly in the development of photo-responsive materials (Yokoyama et al., 2004).

  • Pd-Catalysed Cross-Coupling Reactions : Research by Arbačiauskienė et al. (2011) showed that ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates can be used as precursors in Sonogashira-type cross-coupling reactions, a critical method in organic synthesis for forming carbon-carbon bonds (Arbačiauskienė et al., 2011).

  • Inhibitors in Industrial Processes : A study by Dohare et al. (2017) on pyranpyrazole derivatives, related to the chemical , indicated their use as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. This highlights the application in material protection and preservation (Dohare et al., 2017).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapors of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPOBLYUNYIKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650116
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

946061-21-8
Record name Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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